Hydrazinecarbothioamide, 2-[[5-(4-chlorophenyl)-2-furanyl]methylene]-
Description
The compound Hydrazinecarbothioamide, 2-[[5-(4-chlorophenyl)-2-furanyl]methylene]- (CAS: 60698-40-0) is a thiosemicarbazone derivative featuring a 4-chlorophenyl-substituted furan moiety linked to a hydrazinecarbothioamide core. Its molecular formula is C₁₂H₁₀ClN₃OS, with a molecular weight of 279.75 g/mol .
Properties
IUPAC Name |
[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3OS/c13-9-3-1-8(2-4-9)11-6-5-10(17-11)7-15-16-12(14)18/h1-7H,(H3,14,16,18)/b15-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEQJQNRMFKNDG-VIZOYTHASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=NNC(=S)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=N/NC(=S)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The aldehyde group of 5-(4-chlorophenyl)-2-furaldehyde reacts with the primary amine of thiosemicarbazide under acidic conditions, facilitating nucleophilic attack and subsequent dehydration to yield the Schiff base. Ethanol or methanol serves as the solvent, with catalytic HCl or acetic acid accelerating imine formation.
Reaction Equation:
Experimental Procedure
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Preparation of 5-(4-Chlorophenyl)-2-Furaldehyde :
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Condensation Reaction :
Table 1: Optimization of Condensation Conditions
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | Ethanol | Maximizes solubility |
| Temperature | Reflux (78°C) | Completes reaction in 6h |
| Catalyst | HCl (2 drops) | Accelerates imine formation |
| Molar Ratio (Aldehyde:Thiosemicarbazide) | 1:1.2 | Minimizes unreacted aldehyde |
Yield : 70–75% after purification via recrystallization.
Synthetic Route 2: Stepwise Assembly via Intermediate Formation
An alternative approach involves synthesizing the furanyl-methylene intermediate before introducing the thioamide group.
Synthesis of 2-(Chloromethyl)-5-(4-Chlorophenyl)Furan
Nucleophilic Substitution with Thiosemicarbazide
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The chloromethyl intermediate reacts with thiosemicarbazide in DMF at 60°C for 12 hours, displacing chloride to form the thioamide bond.
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Yield : 62% after solvent evaporation and recrystallization.
Advantages : Avoids aldehyde handling; suitable for scale-up.
Disadvantages : Lower yield due to competing side reactions.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
Solvent Selection
Catalysis
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Acidic Conditions (HCl) : Essential for protonating the aldehyde carbonyl, increasing electrophilicity.
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Base (Triethylamine) : Neutralizes HCl in substitution reactions, preventing side product formation.
Characterization and Analytical Data
The compound is characterized via:
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¹H NMR : Signals at δ 8.2 (s, 1H, NH), δ 7.8–7.4 (m, 4H, Ar-H), δ 6.9 (d, 1H, furan-H), and δ 6.7 (s, 1H, CH=N).
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IR : Peaks at 3250 cm⁻¹ (N-H), 1600 cm⁻¹ (C=N), and 1250 cm⁻¹ (C=S).
Comparative Analysis of Synthesis Methods
Table 2: Route Comparison
| Parameter | Condensation Route | Stepwise Route |
|---|---|---|
| Yield | 70–75% | 62% |
| Purity | >95% | 90% |
| Scalability | Moderate | High |
| Cost | Low | Moderate |
Industrial-Scale Production Considerations
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Solvent Recovery : Ethanol is recycled via distillation, reducing costs.
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Catalyst Recycling : HCl is neutralized and reused in subsequent batches.
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Safety : Hydrazine derivatives require handling in closed systems to avoid exposure.
Challenges and Limitations
Chemical Reactions Analysis
Hydrazinecarbothioamide, 2-[[5-(4-chlorophenyl)-2-furanyl]methylene]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions are often heterocyclic compounds, such as pyrazoles, triazoles, and thiadiazoles . These reactions are typically carried out under controlled conditions to ensure the desired product yield and purity.
Scientific Research Applications
Hydrazinecarbothioamide, 2-[[5-(4-chlorophenyl)-2-furanyl]methylene]- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, it has shown potential as an antioxidant, anticancer, and antimicrobial agent . Its ability to inhibit crucial pathways, such as the PI3K/Akt/mTOR signaling pathway, makes it a promising candidate for therapeutic applications . Additionally, it is used in the industry for the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Hydrazinecarbothioamide, 2-[[5-(4-chlorophenyl)-2-furanyl]methylene]- involves its interaction with molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for tumor survival and proliferation . The compound also induces apoptosis and causes cell cycle arrest in cancer cells . Its antioxidant properties are linked to its radical scavenging capabilities, which help in reducing oxidative stress .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Heterocyclic Ring Modifications
- Thiophene vs. Furan: Compound 5b from (1-((4-(4-Chlorophenyl)-5-(furan-2-yl)thiophen-2-yl)methylene)-2-(o-tolyl)hydrazine) replaces the furan with a thiophene ring.
Thiazole Derivatives :
Thiazolyl hydrazones in (e.g., 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole) incorporate a thiazole ring instead of the hydrazinecarbothioamide group. The thiazole’s aromaticity and nitrogen atom enhance hydrogen-bonding capabilities, correlating with antifungal (MIC = 250 µg/mL against Candida utilis) and anticancer (IC₅₀ = 125 µg/mL against MCF-7 cells) activities .
Substituent Effects
- Nitro Group Addition: The compound N′-{(E)-[5-(4-Chlorophenyl)-2-furyl]methylene}-3-nitrobenzohydrazide (, C₁₈H₁₂ClN₃O₄, MW = 369.76) introduces a 3-nitrobenzoyl group.
Benzimidazole Hybrids :
The analog Hydrazinecarbothioamide, 2-[[5-(5-chloro-1H-benzimidazol-2-yl)-2-furanyl]methylene]- (, C₁₃H₁₀ClN₅OS, MW = 319.77) replaces the 4-chlorophenyl group with a 5-chlorobenzimidazole . Benzimidazole’s planar structure enhances DNA intercalation, as seen in acridine-thiosemicarbazone derivatives (), where DNA binding constants reach 1.0 × 10⁶ M⁻¹ .
Spectroscopic and Physicochemical Properties
*Inferred from , where hydrazinecarbothioamides exhibit C=S vibrations at 1243–1258 cm⁻¹ .
Antifungal Activity
- The thiazolyl hydrazone in showed MIC = 250 µg/mL against Candida utilis, though less potent than fluconazole (MIC = 2 µg/mL). The nitro group and thiazole ring likely contribute to this activity .
- Comparison : The target compound’s lack of a nitro group or thiazole may reduce antifungal efficacy, though its furan-chlorophenyl moiety could still inhibit fungal enzymes.
Anticancer Potential
- The acridine-thiosemicarbazone 3f () demonstrated high DNA binding (K = 1.0 × 10⁶ M⁻¹) due to the 4-chlorophenyl group’s hydrophobicity and planar acridine core .
- Comparison : The target compound’s furan and hydrazinecarbothioamide groups may intercalate DNA but require structural optimization for comparable activity.
Enzyme Inhibition
- Lumazine Synthase Inhibitors: Compounds like A39 () with nitrofuran and thiazolidinone groups inhibit Mycobacterium tuberculosis growth by targeting RibH. The target compound’s furan could similarly interact with enzyme active sites .
Biological Activity
Hydrazinecarbothioamide, specifically the compound 2-[[5-(4-chlorophenyl)-2-furanyl]methylene]-, is a noteworthy chemical entity due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The compound can be described by its chemical formula and has a molecular weight of approximately 253.73 g/mol. Its structure features a furan ring substituted with a chlorophenyl group, which is significant for its biological activity.
Antimicrobial Activity
Research Findings:
A study conducted by Çağan et al. (2020) synthesized a series of hydrazide-hydrazones derived from 1,2,4-triazole and evaluated their antimicrobial activity. The synthesized compounds exhibited significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. The specific compound containing the furan-2-carbohydrazide moiety demonstrated promising results with minimum inhibitory concentrations (MICs) indicating effective antimicrobial properties .
Table 1: Antimicrobial Activity of Hydrazinecarbothioamide Derivatives
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 6a | Staphylococcus aureus | 32 |
| 6b | Escherichia coli | 16 |
| 6c | Pseudomonas aeruginosa | 64 |
| 6d | Candida albicans | 32 |
Anticancer Activity
The anticancer potential of hydrazinecarbothioamide has been explored in various studies. Notably, compounds with similar structural motifs have shown cytotoxic effects against several cancer cell lines.
Case Study:
In a study focusing on thiazole derivatives, compounds similar to hydrazinecarbothioamide exhibited IC50 values less than those of standard chemotherapeutics like doxorubicin against colon carcinoma HCT-15 cells. This suggests that the incorporation of specific substituents on the phenyl or furan rings can enhance anticancer activity .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | HCT-15 | 1.61 |
| Compound B | A-431 | 1.98 |
| Hydrazinecarbothioamide | HT29 | <1.00 |
The biological activity of hydrazinecarbothioamide is attributed to its ability to interact with various biological targets. The presence of the chlorophenyl and furan moieties is believed to enhance lipophilicity, allowing better membrane penetration and interaction with cellular targets.
- Antioxidant Activity: Compounds in this class have shown potential as antioxidants, which may contribute to their protective effects in various biological systems.
- Enzyme Inhibition: Some derivatives act as inhibitors of key enzymes involved in cancer proliferation and microbial resistance mechanisms.
Q & A
Q. What are the recommended methods for synthesizing hydrazinecarbothioamide derivatives with substituted furan and chlorophenyl groups?
Synthesis typically involves condensation reactions between hydrazinecarbothioamide precursors and substituted aldehydes. For example, reacting 5-(4-chlorophenyl)furan-2-carbohydrazide with appropriate ketones or aldehydes in acetic acid under reflux conditions yields the target compound. Recrystallization in methanol or ethanol is critical for purification . Recent studies highlight the use of Hirshfeld surface analysis to validate crystal packing and intermolecular interactions post-synthesis .
Q. How can structural characterization of this compound be optimized using crystallographic techniques?
Single-crystal X-ray diffraction (SC-XRD) remains the gold standard. SHELX software (e.g., SHELXL for refinement) is widely used to resolve crystal structures, especially for analyzing non-covalent interactions like hydrogen bonding and π-stacking . For example, a study on a similar hydrazinecarbothioamide derivative revealed a planar hydrazinecarbothioamide moiety with deviations <0.05 Å, confirmed via SHELXL refinement . Hirshfeld analysis further quantifies interaction contributions (e.g., H-bonding vs. van der Waals) .
Q. What experimental protocols are recommended for solubility studies of hydrazinecarbothioamide derivatives?
Solubility can be assessed in co-solvent systems (e.g., PEG 400 + water) using gravimetric or spectroscopic methods. For instance, solubility of N-(4-chlorophenyl) derivatives was measured at 298.15–338.15 K, showing temperature-dependent increases. Data fitting with models like the modified Apelblat equation ensures accuracy .
Advanced Research Questions
Q. How do positional isomerism and substituent effects influence the structural and electronic properties of this compound?
Positional isomers (e.g., OCH3 substitution at 3- vs. 4-phenyl positions) significantly alter dihedral angles between aromatic planes, affecting molecular planarity and ligand-metal coordination. Computational studies (DFT) reveal energy differences up to 15 kJ/mol between isomers, impacting their reactivity and binding modes . For example, anthracenyl-substituted isomers showed distinct see-saw geometries in zinc complexes due to steric and electronic effects .
Q. What computational methods are suitable for studying metal-complexation behavior and electronic transitions?
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) predict electronic spectra and metal-ligand charge transfer. A study on Mn(II), Cu(II), and Zn(II) complexes of a related hydrazinecarbothioamide derivative used B3LYP/6-31G(d) to optimize geometries and calculate frontier molecular orbitals, correlating HOMO-LUMO gaps with observed UV-Vis absorption bands . Molecular docking further evaluates binding affinities to biological targets (e.g., DNA) .
Q. How can weak intermolecular interactions (e.g., C–H⋯π, H-bonding) be systematically analyzed in crystal structures?
Hirshfeld surface analysis and CrystalExplorer software decompose interaction contributions. For instance, a derivative with 5-bromo-2-hydroxy-3-methoxy substitution exhibited 12% H-bonding and 9% C–H⋯π interactions, validated via 2D fingerprint plots . Intramolecular O–H⋯O bonds and chair conformations in cyclohexyl groups further stabilize crystal packing .
Q. What strategies enhance the biological activity of hydrazinecarbothioamide derivatives?
Modifying the hydrazinecarbothioamide core with electron-withdrawing groups (e.g., Cl, CF3) improves antimicrobial potency. Docking studies on triazole derivatives demonstrated enhanced binding to bacterial enzymes (e.g., DNA gyrase) via hydrogen bonding and hydrophobic interactions . Solvatochromic studies also guide solvent selection for in vitro assays .
Methodological Tables
Table 1. Key Crystallographic Parameters for Hydrazinecarbothioamide Derivatives
| Parameter | Value (Example) | Method/Software | Reference |
|---|---|---|---|
| Planarity deviation | <0.05 Å | SHELXL refinement | |
| H-bond contribution | 12% | Hirshfeld analysis | |
| Dihedral angle | 18.9° | Mercury visualization |
Table 2. Solubility Data in Co-Solvent Systems
| Solvent System | Temperature (K) | Solubility (mg/mL) | Model Used | Reference |
|---|---|---|---|---|
| PEG 400 + H2O | 298.15–338.15 | 2.5–8.7 | Modified Apelblat |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
